molecular formula C18H23N5O4 B12897520 N-Acetyl-L-tryptophyl-L-alanylglycinamide CAS No. 71525-91-2

N-Acetyl-L-tryptophyl-L-alanylglycinamide

Cat. No.: B12897520
CAS No.: 71525-91-2
M. Wt: 373.4 g/mol
InChI Key: ZMXMREJEZYZRAR-BONVTDFDSA-N
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Description

(S)-2-Acetamido-N-((S)-1-((2-amino-2-oxoethyl)amino)-1-oxopropan-2-yl)-3-(1H-indol-3-yl)propanamide is a complex organic compound that features an indole ring, an acetamido group, and multiple amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Acetamido-N-((S)-1-((2-amino-2-oxoethyl)amino)-1-oxopropan-2-yl)-3-(1H-indol-3-yl)propanamide typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Acetamido Group: The acetamido group can be introduced through acetylation of an amine group using acetic anhydride.

    Amide Bond Formation: The formation of amide bonds involves the reaction of carboxylic acids with amines, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole ring can undergo oxidation to form various oxidized derivatives.

    Reduction: Reduction of the amide groups can lead to the formation of amines.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetamido group.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amines derived from the reduction of amide groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology

In biological research, this compound can be used to study protein-ligand interactions due to its multiple functional groups that can mimic natural substrates.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Acetamido-N-((S)-1-((2-amino-2-oxoethyl)amino)-1-oxopropan-2-yl)-3-(1H-indol-3-yl)propanamide would depend on its specific application. In medicinal chemistry, it could act as an enzyme inhibitor or receptor agonist/antagonist. The indole ring and amide groups can interact with various molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An amino acid with an indole ring, similar in structure but simpler.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole ring.

    Serotonin: A neurotransmitter with an indole ring.

Uniqueness

What sets (S)-2-Acetamido-N-((S)-1-((2-amino-2-oxoethyl)amino)-1-oxopropan-2-yl)-3-(1H-indol-3-yl)propanamide apart is its combination of multiple functional groups, which allows for a wide range of chemical reactions and potential applications. Its structural complexity provides unique opportunities for interaction with biological targets, making it a valuable compound in scientific research.

Properties

CAS No.

71525-91-2

Molecular Formula

C18H23N5O4

Molecular Weight

373.4 g/mol

IUPAC Name

(2S)-2-acetamido-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C18H23N5O4/c1-10(17(26)21-9-16(19)25)22-18(27)15(23-11(2)24)7-12-8-20-14-6-4-3-5-13(12)14/h3-6,8,10,15,20H,7,9H2,1-2H3,(H2,19,25)(H,21,26)(H,22,27)(H,23,24)/t10-,15-/m0/s1

InChI Key

ZMXMREJEZYZRAR-BONVTDFDSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C

Canonical SMILES

CC(C(=O)NCC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C

Origin of Product

United States

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